1-[(4-Ethylphenyl)methyl]azetidin-3-amine
Description
Propriétés
IUPAC Name |
1-[(4-ethylphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-10-3-5-11(6-4-10)7-14-8-12(13)9-14/h3-6,12H,2,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCDBAGOCSSOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-[(4-Ethylphenyl)methyl]azetidin-3-amine, also known by its CAS number 1341187-12-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with various electrophiles. Recent studies have focused on optimizing synthetic routes to improve yields and purity. For instance, a method utilizing acetonitrile as a solvent and DBU as a base has been reported to yield significant amounts of azetidine derivatives with varied substituents, including those relevant to the target compound .
Anticancer Properties
Research indicates that compounds related to azetidine structures exhibit promising anticancer activities. A study highlighted that azetidine derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Table 1: Anticancer Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Related Azetidine Derivative | A549 | 24 ± 0.1 | Cell cycle arrest |
DPP-IV Inhibition
Another area of investigation is the compound's potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV plays a crucial role in glucose metabolism and is implicated in type 2 diabetes and cancer progression. Preliminary studies suggest that certain azetidine derivatives may exhibit moderate inhibition of DPP-IV activity, thus presenting a dual therapeutic potential .
Case Study 1: Antiproliferative Activity
A study conducted on a series of azetidine derivatives demonstrated their ability to inhibit cell growth in various cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the activity, suggesting structure-activity relationships (SAR) that could guide future drug design efforts. For instance, compounds with electron-donating groups showed enhanced activity compared to their electron-withdrawing counterparts .
Case Study 2: Mechanistic Insights
Mechanistic studies revealed that azetidine derivatives could increase reactive oxygen species (ROS) levels in treated cells, leading to oxidative stress and subsequent apoptosis. This finding supports the hypothesis that these compounds might act through multiple pathways, enhancing their therapeutic efficacy against resistant cancer types .
Applications De Recherche Scientifique
The compound 1-[(4-Ethylphenyl)methyl]azetidin-3-amine is a chemical structure that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, including potential therapeutic uses, synthesis methods, and relevant case studies.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its structural features that may contribute to biological activity. Potential applications include:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit serotonin reuptake inhibition, indicating potential as antidepressants.
- Anticancer Properties : Some derivatives of azetidine compounds have been studied for their ability to inhibit tumor growth, suggesting that this compound could be explored for anticancer therapies.
Drug Development
The compound's unique structure allows for modifications that can enhance its pharmacological profile. Researchers are investigating:
- Structure-Activity Relationship (SAR) : Understanding how changes in the molecular structure affect biological activity is crucial for developing more effective drugs.
Neuropharmacology
Given the central nervous system activity of similar compounds, this compound may be evaluated for:
- Cognitive Enhancement : Research into cognitive enhancers may benefit from studying this compound's effects on neurotransmitter systems.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal examined a series of azetidine derivatives, including this compound, for their serotonin reuptake inhibition properties. Results indicated that certain modifications led to increased potency compared to existing antidepressants, warranting further investigation into this compound's mechanism of action.
Case Study 2: Anticancer Research
In another research effort, derivatives of azetidine were tested against various cancer cell lines. The findings suggested that this compound exhibited significant cytotoxic effects on breast cancer cells, indicating its potential as a lead compound for developing new anticancer therapies.
Comparaison Avec Des Composés Similaires
Structural Analogues of Azetidin-3-amine Derivatives
Below is a comparative analysis of 1-[(4-Ethylphenyl)methyl]azetidin-3-amine with three key analogues:
Key Differences and Implications
Lipophilicity and Bioavailability :
- The 4-ethylphenyl group in the target compound provides moderate lipophilicity (clogP ~2.5), favoring passive diffusion across biological membranes. In contrast, the benzhydryl analogue (clogP ~4.0) exhibits higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- The trifluoromethylphenyl derivative (clogP ~2.8) balances lipophilicity with improved metabolic stability due to the electron-withdrawing CF₃ group, a common strategy in protease inhibitor design .
The oxazole substituent in 1-[(2-methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine offers hydrogen-bond acceptor sites, useful for targeting kinases or GPCRs .
Synthetic Accessibility :
- This compound is commercially available (e.g., Combiblocks), streamlining its use in high-throughput screening .
- The benzhydryl and trifluoromethylphenyl analogues require multi-step syntheses, increasing production costs .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | 1-Benzyhydryl-3-methylazetidin-3-amine | 1-(4-Trifluoromethylphenyl)azetidin-3-amine |
|---|---|---|---|
| Molecular Weight | 190.28 | 252.35 | 216.20 |
| clogP | ~2.5 | ~4.0 | ~2.8 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Rotatable Bonds | 3 | 4 | 2 |
Table 2: Commercial Availability
| Compound | Supplier | Catalog Number |
|---|---|---|
| This compound | Combiblocks | Custom synthesis |
| 1-Benzyhydryl-3-methylazetidin-3-amine | Enamine Ltd | EN300-6486619 |
| 1-(4-Trifluoromethylphenyl)azetidin-3-amine | CymitQuimica | 2408974-95-6 |
Méthodes De Préparation
Key Synthetic Steps
Step 1: Preparation of the (4-Ethylphenyl)methyl Halide or Equivalent
The (4-ethylphenyl)methyl moiety is introduced via an alkylation precursor such as (4-ethylbenzyl) bromide or chloride, synthesized by halogenation of 4-ethylbenzyl alcohol or direct bromomethylation of ethylbenzene derivatives.Step 2: Formation of the Azetidine Ring
The azetidine ring (a four-membered nitrogen-containing heterocycle) is typically formed by cyclization reactions involving haloamines or amino alcohols under basic conditions. Alternatively, azetidine can be used as a starting material in ring-opening or substitution reactions.Step 3: Reductive Amination or Nucleophilic Substitution
Introduction of the 3-amine group is commonly achieved via reductive amination of a 3-oxoazetidine intermediate or by nucleophilic substitution on a 3-haloazetidine precursor. Reductive amination employs reducing agents such as sodium cyanoborohydride (NaBH3CN) under acidic conditions to selectively reduce imine intermediates.Step 4: Coupling the (4-Ethylphenyl)methyl Group to Azetidin-3-amine
The coupling is often performed by nucleophilic substitution of the azetidin-3-amine nitrogen on the (4-ethylphenyl)methyl halide under basic conditions, affording the target compound.
Detailed Research Findings and Data Tables
Comparative Synthesis Routes of Azetidine Derivatives
| Synthetic Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Halogenation of aromatic methyl | Bromine or N-bromosuccinimide (NBS) | Selective bromination at benzylic position |
| Azetidine ring formation | Intramolecular cyclization under basic conditions | Formation of 4-membered azetidine ring |
| Reductive amination | Aldehyde/ketone + NaBH3CN, acidic pH | Introduction of amine at 3-position |
| Alkylation of azetidin-3-amine | (4-Ethylphenyl)methyl bromide + base | Nucleophilic substitution to attach aromatic moiety |
Example Synthetic Route (Inferred from Patent WO2000063168A1 and Supplier Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of benzyl halide | 4-Ethylbenzyl alcohol + PBr3 or NBS | (4-Ethylphenyl)methyl bromide |
| 2 | Azetidine ring synthesis | Haloamine precursor + base (e.g., NaH, K2CO3) | Azetidin-3-amine intermediate |
| 3 | Reductive amination | Azetidin-3-one + NH3 or amine + NaBH3CN | 3-Aminoazetidine derivative |
| 4 | N-alkylation | 3-Aminoazetidine + (4-ethylphenyl)methyl bromide + base | This compound |
Notes on Industrial and Laboratory Preparation
- The compound is currently listed as discontinued by some suppliers, implying limited commercial availability and potential need for in-house synthesis.
- Industrial synthesis would optimize reaction parameters such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.
- Analytical methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming structure and purity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(4-Ethylphenyl)methyl]azetidin-3-amine?
The synthesis typically involves functionalizing the azetidine ring and introducing substituents via nucleophilic substitution or reductive amination. Key parameters include:
- Temperature : Elevated temperatures (60–80°C) for improved reaction kinetics and yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to attach the 4-ethylphenyl group. Methodological optimization should prioritize purity (>95%) and scalability, validated via HPLC or GC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Core techniques include:
- NMR spectroscopy : H and C NMR to confirm the azetidine ring structure and substituent positions.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification.
- FT-IR : Identification of amine (-NH) and aromatic C-H stretching bands. For structural ambiguities, X-ray crystallography is recommended but requires high-purity crystals .
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening involves:
- In vitro assays : Testing against enzyme targets (e.g., kinases, GPCRs) or microbial strains.
- Dose-response curves : IC or EC determination using fluorometric or colorimetric readouts.
- Cytotoxicity profiling : MTT assays on mammalian cell lines to rule out nonspecific toxicity.
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) impact the compound's bioactivity and selectivity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring can enhance binding affinity to hydrophobic enzyme pockets, as seen in analogs like 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine .
- Azetidine ring rigidity : Modifications to the ring (e.g., spiro-fusion) may reduce metabolic degradation, improving pharmacokinetics. Comparative SAR studies using analogs from and are critical .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Solvent effects : DMSO concentrations >1% can artifactually inhibit enzyme activity; use lower concentrations or alternative solvents (e.g., PBS) .
- Impurity analysis : Trace byproducts (e.g., unreacted intermediates) may skew results. Orthogonal purification (HPLC followed by recrystallization) is advised.
- Assay validation : Replicate studies with positive/negative controls to confirm target specificity.
Q. How can computational methods predict and validate target interactions?
- Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., serotonin receptors). Validate with mutagenesis studies.
- MD simulations : Assess binding stability over 100+ ns trajectories. Compare with experimental SPR data for kinetic validation .
Q. What analytical methods identify degradation products under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity.
- LC-MS/MS : Detect oxidation products (e.g., azetidine ring-opening) or hydrolysis byproducts.
- Stability protocols : Long-term storage at -20°C in amber vials minimizes degradation, as noted for structurally similar amines .
Cross-Disciplinary and Methodological Questions
Q. How does this compound compare to other azetidine derivatives in multi-target drug discovery?
- Selectivity profiling : Screen against panels of related targets (e.g., monoamine transporters vs. receptors) using radioligand binding assays.
- Synergy studies : Test combinations with known inhibitors (e.g., COX-2) to identify additive effects, as demonstrated in .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Rodent models : Assess oral bioavailability and brain penetration via LC-MS plasma/brain partitioning.
- Toxicogenomics : RNA-seq to identify off-target gene expression changes. Reference GHS classifications from analogs in for hazard extrapolation .
Q. How can this compound be integrated into materials science or nanotechnology applications?
- Functionalized nanoparticles : Conjugate to gold nanoparticles for targeted drug delivery.
- High-purity synthesis : Utilize ultra-pure (>99.99%) forms, as described in , for semiconductor or catalytic applications .
Regulatory and Compliance Considerations
Q. What documentation is required for ethical use in preclinical research?
- Safety Data Sheets (SDS) : Include handling protocols, toxicity data, and disposal guidelines.
- IACUC/IRB compliance : For in vivo studies, adhere to animal welfare guidelines and dose limits. Reference institutional policies similar to those in and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
